molecular formula C22H22O4S B2807926 4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate CAS No. 889796-44-5

4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate

Cat. No. B2807926
CAS RN: 889796-44-5
M. Wt: 382.47
InChI Key: BNQXQKYFECTKIJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate is a compound that has been used in scientific research due to its unique properties. It is a sulfonate ester that has been synthesized through a specific method, and it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

EGFR-TK Inhibition and Anticancer Activity

EGFR (Epidermal Growth Factor Receptor): is a crucial protein involved in cell proliferation, differentiation, and migration. Overexpression of EGFR is associated with several cancers. Researchers have explored derivatives of 4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate as potential EGFR-TK inhibitors . These compounds demonstrated promising anticancer activity against human cancer cell lines, including HCT116, HepG-2, and MCF7. Notably, compound 10c exhibited potent anticancer effects while remaining safe for normal cells. Further studies evaluated their EGFR-TK inhibition, with compounds 5a and 10b showing remarkable activity compared to the reference drug gefitinib.

Mitochondrial Apoptosis Induction

Compound 5a was evaluated for its impact on cell cycle distribution and apoptotic induction in HepG-2 cells. It induced mitochondrial apoptotic pathways and increased the accumulation of reactive oxygen species (ROS). These findings suggest potential applications in cancer therapy .

Drug-Likeness and Physicochemical Properties

Both compounds 5a and 10b exhibited promising drug-likeness and favorable physicochemical properties. These characteristics are essential for drug development and optimization .

Antifungal Activity

The newly synthesized compounds 6a–o were screened for in vitro antifungal activity against various yeast and filamentous fungal pathogens. While they were found to be fungistatic, further investigations could explore their potential as antifungal agents .

Biological Studies Beyond EGFR

Compound 5a displayed good activity against HER3 and HER4, indicating broader effects beyond EGFR inhibition. Understanding its interactions with other receptor tyrosine kinases could open avenues for novel therapeutic approaches .

Improved Synthesis Methods

Efforts to synthesize 4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate have led to improved methods, enhancing yield and purification. Researchers have explored solvent and ligand effects in halogen exchange reactions, contributing to efficient synthesis .

properties

IUPAC Name

(4-phenylmethoxyphenyl) 2,4,5-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4S/c1-16-13-18(3)22(14-17(16)2)27(23,24)26-21-11-9-20(10-12-21)25-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQXQKYFECTKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)phenyl 2,4,5-trimethylbenzene-1-sulfonate

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